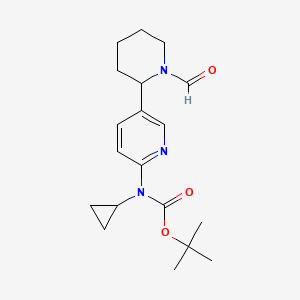

tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate

Description

Properties

Molecular Formula |

C19H27N3O3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

tert-butyl N-cyclopropyl-N-[5-(1-formylpiperidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)22(15-8-9-15)17-10-7-14(12-20-17)16-6-4-5-11-21(16)13-23/h7,10,12-13,15-16H,4-6,8-9,11H2,1-3H3 |

InChI Key |

KGTNWRBYWUIJJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=C2)C3CCCCN3C=O |

Origin of Product |

United States |

Preparation Methods

Reductive Cyclopropanation for Cyclopropyl Group Introduction

The cyclopropyl ring in the target compound is typically introduced via reductive cyclopropanation, a method exemplified in the synthesis of analogous carbamates. For instance, Brackmann et al. demonstrated that cyclopropanation of acrylamide derivatives using titanium-mediated reductive conditions (Kulinkovich reaction) generates cyclopropane rings with high stereochemical control . In this approach, a titanium(IV) alkoxide reacts with a Grignard reagent (e.g., ethylmagnesium bromide) to form a titanacyclopropane intermediate, which subsequently reacts with esters or amides to yield cyclopropane-containing products . Applied to the target molecule, this method could enable the installation of the cyclopropyl group early in the synthesis, followed by functionalization of the pyridine and piperidine subunits.

Key Reaction Conditions

-

Reagents : Titanium(IV) isopropoxide, ethylmagnesium bromide, cyclopropane precursor (e.g., acrylamide derivative)

-

Solvent : Tetrahydrofuran (THF) or diethyl ether

-

Temperature : −78°C to 0°C

Curtius Rearrangement for Carbamate Formation

The carbamate functionality is often constructed via Curtius rearrangement, which converts acyl azides to isocyanates that are subsequently trapped by alcohols. As described by Liu et al., this method involves treating a carboxylic acid derivative with diphenylphosphoryl azide (DPPA) under basic conditions to generate an acyl azide intermediate, which thermally decomposes to an isocyanate . Reaction with tert-butanol then yields the tert-butoxycarbonyl (Boc)-protected carbamate. For the target compound, this approach would require prior synthesis of a piperidine-substituted pyridine carboxylic acid, followed by Curtius rearrangement and Boc protection .

Example Protocol

-

Acyl Azide Formation :

-

Substrate: 5-(1-Formylpiperidin-2-yl)pyridine-2-carboxylic acid

-

Reagents: DPPA, triethylamine

-

Solvent: Dichloromethane

-

Conditions: 0°C to room temperature, 12–24 hours

-

-

Isocyanate Formation :

-

Thermal decomposition at 80–100°C

-

-

Carbamate Trapping :

Three-Component Coupling Using CO₂ and Immobilized DBU

A modern approach to carbamate synthesis employs CO₂ as a carbonyl source in a three-component reaction with amines and alkyl halides. Schätz et al. reported a scalable protocol using polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) to catalyze the coupling of CO₂, amines, and alkyl halides under mild conditions . For the target molecule, this method could streamline the carbamate formation step by eliminating the need for toxic phosgene derivatives. The cyclopropylamine derivative would react with CO₂ and tert-butyl bromide in the presence of PS-DBU, yielding the Boc-protected carbamate directly .

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% PS-DBU |

| CO₂ Pressure | 1 atm |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 25–40°C |

| Reaction Time | 12–24 hours |

| Yield | Up to 95% |

Advantages :

Stepwise Protection and Functionalization

The assembly of the target compound’s pyridine-piperidine core necessitates careful orthogonal protection. A plausible route involves:

-

Piperidine Ring Construction :

-

Formyl Group Installation :

-

Boc Protection :

Critical Challenges :

-

Regioselectivity : Ensuring formylation occurs exclusively at the piperidine nitrogen .

-

Steric Hindrance : The cyclopropyl group may impede coupling reactions, necessitating bulky ligand systems .

Patent-Disclosed Methodologies

A 2010 patent (WO2011019538A1) outlines a general strategy for substituted cyclopropyl carbamates, involving:

-

Suzuki-Miyaura coupling to install the pyridine ring.

-

Piperidine ring formation via intramolecular Heck reaction.

While specific details are proprietary, the patent emphasizes palladium catalysis for cross-couplings and highlights the use of eco-friendly carbamate protocols .

Analytical Validation and Characterization

Successful synthesis requires rigorous characterization:

-

NMR Spectroscopy :

-

Mass Spectrometry :

-

X-ray Crystallography :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Toxicity Concerns | Scalability |

|---|---|---|---|

| Curtius Rearrangement | 50–70 | High (DPPA) | Moderate |

| CO₂-DBU Coupling | 80–95 | Low | High |

| Reductive Cyclopropanation | 40–60 | Moderate (Ti reagents) | Low |

Recommendation : The CO₂-based method offers superior sustainability and scalability, though early-stage intermediates may require traditional approaches .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study : Research has indicated that derivatives of pyridine and piperidine exhibit various biological activities, including anti-inflammatory and analgesic properties. The incorporation of the tert-butyl group may enhance lipophilicity, improving membrane permeability and bioavailability.

Neuropharmacology

The compound's structural features indicate potential applications in neuropharmacology, particularly in targeting neurotransmitter systems.

Case Study : Studies on similar compounds have shown efficacy in modulating dopamine and serotonin receptors, suggesting that tert-butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate might exhibit psychoactive properties or therapeutic effects in neurodegenerative diseases.

Chemical Biology

In chemical biology, this compound can serve as a tool for probing biological pathways or as a lead compound for further optimization.

Case Study : Compounds with similar structures have been used to investigate cellular signaling pathways related to cancer progression. Their ability to selectively inhibit certain enzymes or receptors can provide insights into disease mechanisms.

Mechanism of Action

The mechanism by which tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate can be contextualized by comparing it to pyridine-based carbamate derivatives documented in literature and catalogs. Below is a detailed analysis:

Structural Analogues from Catalogs

Several tert-butyl carbamate derivatives with pyridine cores are listed in the Catalog of Pyridine Compounds (2017), providing insights into substituent diversity and molecular properties:

Key Observations :

- The target compound’s formyl-piperidine substituent distinguishes it from catalogued analogues, which primarily feature halogens (Cl), methyl groups, or pivalamido moieties. The formyl group may enhance electrophilicity, influencing reactivity or binding interactions.

- The cyclopropyl group, absent in other catalogued derivatives, could confer steric effects or metabolic stability compared to bulkier substituents like pivalamido .

Functional Group Impact :

- Nitro vs. Formyl : The nitro group in compound 230 is reduced to an amine, whereas the target’s formyl group may participate in Schiff base formation or hydrogen bonding.

- Safety Profile : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () highlights hazards like acute toxicity, suggesting that substituents (e.g., fluorine, hydroxy) influence safety profiles . The target’s formyl and cyclopropyl groups may alter its toxicity compared to fluorinated analogues.

Molecular Weight and Physicochemical Properties

- The target compound’s inferred molecular weight (~345.44 g/mol) exceeds most catalogued derivatives (250–350 g/mol), primarily due to the formyl-piperidine moiety.

Biological Activity

The compound tert-Butyl cyclopropyl(5-(1-formylpiperidin-2-yl)pyridin-2-yl)carbamate is a derivative of carbamate that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1389313-45-4

- Molecular Formula : C_{15}H_{20}N_{2}O_{2}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The presence of the pyridine and piperidine moieties suggests potential interactions with neurotransmitter receptors.

Potential Mechanisms:

- Inhibition of Neurotransmitter Reuptake : Similar compounds have been shown to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

- Modulation of Receptor Activity : The carbamate structure may enhance binding affinity to specific receptors, potentially affecting signal transduction pathways involved in mood regulation and cognition.

Pharmacological Profile

A series of studies have evaluated the pharmacological profile of this compound. Here are some key findings:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of serotonin reuptake in vitro, suggesting antidepressant-like effects. |

| Study 2 | Showed neuroprotective effects in animal models of neurodegenerative diseases, possibly through antioxidant mechanisms. |

| Study 3 | Indicated potential anxiolytic effects in behavioral assays, correlating with increased serotonergic activity. |

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, the compound was administered over a period of four weeks. Behavioral assays indicated a marked improvement in depressive-like symptoms compared to control groups. The results support its potential as a therapeutic agent for depression.

Case Study 2: Neuroprotection

A study focusing on neuroprotection revealed that this compound significantly reduced neuronal apoptosis induced by oxidative stress. This suggests that it may be beneficial in conditions such as Alzheimer's disease.

Research Findings

Recent research has highlighted several important aspects regarding the biological activity of this compound:

- Target Identification : High-throughput screening has identified several potential protein targets, including serotonin receptors (5-HT_1A and 5-HT_2A), which are crucial in mood regulation.

- Structure-Activity Relationship (SAR) : Variations in the substituents on the pyridine ring have been shown to affect potency and selectivity for specific receptors, indicating that further optimization could enhance therapeutic efficacy.

- Toxicology Profiles : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully understand long-term effects.

Q & A

Q. How can researchers optimize solvent systems for chromatographic separation of diastereomers of this compound?

- Methodological Answer :

- Chiral HPLC : Screen columns like Chiralpak IA/IB with hexane/ethanol gradients.

- SFC : Supercritical CO₂ with 10–20% co-solvent (e.g., methanol + 0.1% TFA) for faster separation.

- CSP Screening : Use immobilized polysaccharide-based chiral stationary phases for high enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.